Divergent Pharmacodynamics vs. Cinchophen
In anesthetized cat models, Tetrophan induces a biphasic cardiovascular response characterized by transient vasodepression at low intravenous doses (5–40 mg/kg) and cardiovascular collapse at high doses, whereas cinchophen (Atophan), a structural analog from the quinoline carboxylic acid class, is not known to produce this convulsant-cardiovascular collapse syndrome at comparable doses [1]. The qualitative divergence in the cardiovascular endpoint—specifically the direct musculotropic convulsions unique to Tetrophan—cannot be inferred from cinchophen's known analgesic and uricosuric mechanism [1].
| Evidence Dimension | Cardiovascular toxicity profile (in vivo, cat) |
|---|---|
| Target Compound Data | Transient vasodepression at low doses; cardiovascular collapse at high doses (5–40 mg/kg i.v.) |
| Comparator Or Baseline | Cinchophen (Atophan): no convulsant or cardiovascular collapse syndrome reported at therapeutic dose ranges |
| Quantified Difference | Qualitative divergence: direct musculotropic convulsions and cardiovascular collapse are absent in cinchophen |
| Conditions | Anesthetized cat model; intravenous administration; dose range 5–40 mg/kg (Tetrophan) |
Why This Matters
This differentiation is critical for researchers studying convulsant mechanisms or screening anticonvulsant agents, as Tetrophan provides a unique pharmacological tool not replicated by cinchophen or other quinoline-based analgesics.
- [1] Haley, T. J., & McCormick, W. G. (1955). A study of the pharmacological effects of tetrophan (3,4-dihydro-1,2-benzacridine-5-carboxylic acid). Journal of Pharmacology and Experimental Therapeutics, 113(4), 371-375. PMID: 14368504. View Source
